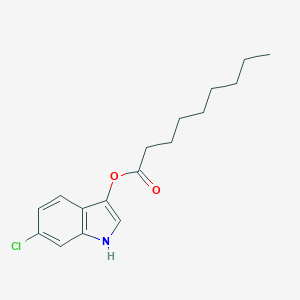

6-Chloro-3-indoxyl nonanoate

Description

Overview of Chromogenic Substrates in Contemporary Biochemical Research

Chromogenic substrates are indispensable tools in modern biochemical and molecular biology research. scbt.com These are specially designed molecules that are colorless and soluble until they are acted upon by a specific enzyme. dcfinechemicals.com The enzyme catalyzes the cleavage of the substrate, releasing a chemical group known as a chromophore. This released chromophore is often insoluble and possesses a distinct color, providing a direct visual confirmation of the enzyme's presence and activity. dcfinechemicals.com

The intensity of the color change can be measured spectrophotometrically, allowing for the quantitative analysis of enzyme activity. dcfinechemicals.com This straightforward yet powerful principle has led to the widespread use of chromogenic substrates in a variety of applications, including:

Enzyme-Linked Immunosorbent Assays (ELISAs): For detecting and quantifying proteins and other antigens. dcfinechemicals.com

Western Blotting: To identify specific proteins in a sample. dcfinechemicals.com

Immunohistochemistry: For localizing proteins in tissue sections. dcfinechemicals.com

Microbiology: In culture media to identify and differentiate microorganisms based on their enzymatic activities. dcfinechemicals.com

Enzyme Kinetics and Inhibition Studies: To study the mechanisms of enzyme action and to screen for potential inhibitors. scbt.com

The key advantage of chromogenic substrates lies in their ability to provide a simple and rapid visual readout, often without the need for complex instrumentation. scbt.com They offer a reliable method for both qualitative and quantitative assessments of enzymatic processes. dcfinechemicals.com

Historical Trajectory of Indoxyl Derivatives in Enzyme Detection Methodologies

The use of indoxyl derivatives as chromogenic substrates has a rich history rooted in the study of indigo (B80030) dyes. researchgate.net Indigo, one of the oldest known organic dyes, is formed through the dimerization of indoxyl molecules under aerobic conditions. mdpi.comnih.gov This fundamental reaction laid the groundwork for the development of indigogenic substrates for enzyme detection.

The initial applications of indoxyl-based substrates emerged in the 1950s for histochemistry, with indoxyl acetate (B1210297) being one of the first examples used to detect esterase activity. biosynth.com Scientists soon discovered that by introducing halogen substituents onto the indole (B1671886) ring, the color of the resulting indigo dye could be modified. biosynth.comrsc.org This led to the synthesis of a variety of halogenated indoxyl derivatives, each producing a unique color upon enzymatic cleavage and subsequent oxidation. researchgate.netrsc.org

A significant milestone in the application of indoxyl derivatives was the development of 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) in the early 1980s. biosynth.com X-Gal became a cornerstone in molecular biology for the blue-white screening of recombinant DNA in E. coli. researchgate.netbiosynth.com This technique exploits the ability of β-galactosidase to cleave X-Gal, producing a blue-colored precipitate in colonies expressing the active enzyme.

The success of X-Gal spurred the development of other halogenated indoxyl glycosides and esters for detecting a wide range of enzymes, including phosphatases, sulfatases, and various glycosidases. biosynth.comresearchgate.net The principle remains the same: the enzyme cleaves the substrate, releasing the indoxyl derivative, which then oxidizes and dimerizes to form an insoluble, colored indigo dye at the site of enzymatic activity. researchgate.netrsc.org This property makes them particularly useful for applications requiring precise localization of enzyme activity. rsc.org

Current Academic Significance of 6-Chloro-3-indoxyl Nonanoate (B1231133) in Enzymatic Studies

6-Chloro-3-indoxyl nonanoate is a specialized chromogenic substrate designed for the detection of esterase activity, specifically enzymes with C9 activity. cymitquimica.com Upon cleavage by an esterase, this substrate yields a salmon-colored precipitate. cymitquimica.com

The utility of halogenated indoxyl esters like 6-Chloro-3-indoxyl nonanoate is significant in microbiology and biotechnology. For instance, in the development of novel chromogenic agars for the detection of pathogens like Salmonella enterica, indoxyl esters play a crucial role. Salmonella possesses esterase activity that can cleave substrates like 5-bromo-4-chloro-3-indolyl nonanoate, resulting in colored colonies. liverpool.ac.uk This allows for the visual differentiation of Salmonella from other bacteria. While the specific use of 6-chloro-3-indoxyl nonanoate in such a system is not detailed in the provided search results, its properties as a chromogenic substrate for esterase suggest its potential application in similar diagnostic media.

The synthesis of such halogenated indoxyl derivatives can be challenging due to the low nucleophilicity of the indoxyl's hydroxyl group and potential side reactions. rsc.org However, various synthetic methods have been developed to produce these valuable reagents. rsc.orgjove.comgoogle.com

Research has shown that different halogen substitutions on the indoxyl ring lead to different colored precipitates. For example, 5-bromo-6-chloro-3-indoxyl derivatives typically yield a magenta precipitate, while 5-bromo-4-chloro-3-indoxyl compounds produce a blue color. biosynth.comgbiosciences.cominalcopharm.com The 6-chloro substitution in 6-Chloro-3-indoxyl nonanoate is responsible for the resulting salmon color. cymitquimica.com This variety in color allows for the potential for multiplex assays, where multiple enzyme activities can be detected simultaneously using different indoxyl-based substrates.

The table below summarizes the properties and applications of various indoxyl derivatives, highlighting the versatility of this class of chromogenic substrates.

| Compound Name | Enzyme Detected | Color of Precipitate |

| 6-Chloro-3-indoxyl nonanoate | Esterase (C9 activity) | Salmon cymitquimica.com |

| 5-Bromo-4-chloro-3-indoxyl caprylate (X-caprylate) | Esterase (C8 activity) | Blue gbiosciences.com |

| 5-Bromo-6-chloro-3-indoxyl-β-D-glucuronide | β-Glucuronidase | Magenta-red inalcopharm.com |

| 5-Bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue-green biosynth.com |

| 6-Chloro-3-indoxyl-β-D-galactopyranoside (Salmon-Gal) | β-Galactosidase | Salmon red/Rose biosynth.com |

| 5-Bromo-3-indoxyl nonanoate | Esterase (C9 activity) | Lapis cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-1H-indol-3-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-11-13(18)9-10-14(15)16/h9-12,19H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STALAAUKINVVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301594 | |

| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-72-8 | |

| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133950-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Framework and Enzymatic Hydrolysis Mechanisms of 6 Chloro 3 Indoxyl Nonanoate

Structural Characteristics of the 6-Chloro-3-indoxyl Moiety in Signalogenic Systems

The core of 6-Chloro-3-indoxyl nonanoate's function as a signaling molecule resides in its 6-chloro-3-indoxyl moiety. This part of the molecule is an indole (B1671886) derivative, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The "6-chloro" designation indicates a chlorine atom attached to the sixth carbon of the indole ring, while the "3-indoxyl" specifies a hydroxyl group at the third position, which is esterified with a nonanoate (B1231133) group.

The presence and position of the chlorine atom are not arbitrary; halogen substituents on the indoxyl ring are known to influence the color and physical properties of the final indigoid dye product. tandfonline.comnih.govresearchgate.net This strategic placement of a halogen can affect the electronic properties of the indoxyl intermediate, which in turn impacts the dimerization process and the resulting chromophore. The nonanoate ester at the 3-position renders the molecule stable and colorless, effectively "masking" the signal until it is enzymatically cleaved.

Mechanistic Elucidation of Esterase-Mediated Hydrolysis of 6-Chloro-3-indoxyl Nonanoate

The detection process is initiated by the enzymatic hydrolysis of the ester bond in 6-Chloro-3-indoxyl nonanoate. This reaction is typically catalyzed by esterases, a class of hydrolase enzymes that cleave esters into an acid and an alcohol. In this specific case, the esterase acts on the nonanoate ester, releasing nonanoic acid and the unstable intermediate, 6-chloro-3-indoxyl.

The general mechanism for this enzymatic hydrolysis involves the nucleophilic attack by a serine residue in the active site of the esterase on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, releasing the 6-chloro-3-indoxyl and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the nonanoic acid. This enzymatic step is the critical event that unmasks the signalogenic moiety.

Chromogenic Product Formation: Oxidative Dimerization and Indigoid Dye Generation

Following its release, the 6-chloro-3-indoxyl intermediate is highly reactive and undergoes a series of reactions to produce a detectable signal. This process culminates in the formation of an insoluble, colored precipitate, specifically an indigoid dye.

Role of Oxidizing Agents in Indigoid Chromophore Development

The conversion of the colorless 6-chloro-3-indoxyl to the colored indigo (B80030) dye is an oxidative process. tandfonline.comnih.govresearchgate.net In the presence of an oxidizing agent, two molecules of 6-chloro-3-indoxyl undergo oxidative dimerization. cdnsciencepub.com Atmospheric oxygen can serve as the oxidant, though other agents can be employed to facilitate the reaction. tandfonline.comnih.govresearchgate.netsnu.edu.in During this process, the indoxyl molecules are oxidized, leading to the formation of a dimer linked by a double bond between the second carbon atoms of the two indole rings. This dimerization results in the formation of 6,6'-dichloroindigo, an insoluble blue pigment. The formation of this colored precipitate provides a visual indication of the initial enzymatic activity. tandfonline.comnih.govresearchgate.net Hydrogen peroxide is a byproduct of the oxidation of indoxyl by oxygen. tandfonline.comnih.govresearchgate.net

The rate of this oxidation is crucial for the accurate localization of enzyme activity in histochemical applications. tandfonline.comnih.govresearchgate.net Rapid oxidation ensures that the diffusible indoxyl intermediate does not spread far from the site of its generation before forming the insoluble dye. tandfonline.comnih.govresearchgate.net To accelerate this, a catalyst system, such as an equimolar mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, is often used. tandfonline.comnih.govresearchgate.net

Alternative Detection Modalities: Exploration of Fluorescent and Chemiluminescent Intermediates

While the formation of a chromogenic precipitate is the most common detection method, the intermediates of the indoxyl reaction pathway also offer possibilities for other detection modalities, such as fluorescence and chemiluminescence.

The intermediate indoxyl and leucoindigo (B3055547) compounds are known to be fluorescent. tandfonline.comresearchgate.netresearchgate.net This property can be exploited to develop sensitive assays for hydrolase enzymes. tandfonline.comresearchgate.netresearchgate.net By monitoring the fluorescence signal, it is possible to quantify enzyme activity with high sensitivity.

Furthermore, the hydrolysis of indoxyl esters can produce chemiluminescence. epo.orggoogle.comgoogle.com An intermediate product of the hydrolysis reaction can generate a light signal, which can be measured directly or amplified. google.com This chemiluminescent signal can be enhanced by the addition of reagents like horseradish peroxidase or lucigenin. google.com The production of hydrogen peroxide during the oxidation of indoxyl can also be coupled to other chemiluminescent reactions, for example, using luminol (B1675438) or acridinium (B8443388) esters, to provide a detectable light output. researchgate.net These alternative detection methods offer increased sensitivity and a broader range of applications for indoxyl-based substrates.

Enzymatic Substrate Specificity and Kinetic Analysis of 6 Chloro 3 Indoxyl Nonanoate

Characterization of Enzyme Substrate Selectivity for 6-Chloro-3-indoxyl Nonanoate (B1231133)

The utility of any enzyme substrate is defined by its selectivity—the range of enzymes with which it can react. The design of 6-Chloro-3-indoxyl nonanoate, featuring a long C9 acyl chain, targets a specific class of hydrolytic enzymes.

6-Chloro-3-indoxyl nonanoate is primarily characterized as a chromogenic substrate for carboxylesterases (EC 3.1.1.1). biosynth.com These enzymes catalyze the hydrolysis of carboxylic esters. The specificity of 6-Chloro-3-indoxyl nonanoate is conferred by its nonanoate group. biosynth.com Carboxylesterases with a preference for longer-chain fatty acid esters, often referred to as having 'C9 activity', can efficiently bind and cleave the ester bond in this substrate. cymitquimica.comcymitquimica.com

Upon hydrolysis by a suitable carboxylesterase, the unstable 6-chloro-3-indoxyl intermediate is released. This molecule then rapidly oxidizes and dimerizes to form a halogenated indigo (B80030) dye. In the case of 6-Chloro-3-indoxyl nonanoate, this process yields a distinct salmon-colored precipitate, providing a visual indicator of enzyme activity. cymitquimica.com The specificity of indoxyl-based substrates is often tuned by altering the length and structure of the attached acyl chain, allowing for the detection of different esterase activities.

Table 1: Examples of Indoxyl-Based Esterase Substrates and Their Acyl Chain Specificity

| Substrate Name | Acyl Chain | Target Activity | Resulting Color |

| 5-Bromo-4-chloro-3-indoxyl acetate (B1210297) | Acetate (C2) | Esterase | Blue |

| 5-Bromo-6-chloro-3-indoxyl butyrate (B1204436) | Butyrate (C4) | Carboxylesterase | Magenta |

| 6-Chloro-3-indoxyl caprylate | Caprylate (C8) | Esterase (C8 activity) | Not specified |

| 6-Chloro-3-indoxyl nonanoate | Nonanoate (C9) | Esterase (C9 activity) | Salmon |

| 5-Bromo-4-chloro-3-indoxyl palmitate | Palmitate (C16) | Carboxylesterase | Blue |

This table illustrates how varying the acyl chain on an indoxyl core allows for the targeting of different esterase activities. Data compiled from multiple sources. cymitquimica.commedchemexpress.comgbiosciences.com

While the primary application of 6-Chloro-3-indoxyl nonanoate is for detecting carboxylesterases, its long hydrocarbon tail suggests potential reactivity with other lipolytic enzymes, such as lipases (EC 3.1.1.3). Lipases are a subclass of esterases that act on the ester bonds of water-insoluble lipids. The nonanoate chain provides a lipid-like character to the substrate, which may allow it to be recognized by certain lipases. For instance, related compounds like 5-bromo-4-chloro-3-indolyl butyrate are used in assays for both esterases and lipases. americanchemicalsuppliers.com

A comprehensive characterization of 6-Chloro-3-indoxyl nonanoate would involve screening it against a panel of different hydrolases. Such studies would definitively establish its broader reactivity profile and identify any cross-reactivity with other enzyme classes, further refining its application as a specific biochemical tool.

Application of 6-Chloro-3-indoxyl Nonanoate in Enzyme Kinetics Investigations

Chromogenic substrates are fundamental to the study of enzyme kinetics. chemicalbook.com 6-Chloro-3-indoxyl nonanoate can be employed to determine key kinetic parameters of a carboxylesterase, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

The experimental setup involves incubating the target enzyme with varying concentrations of 6-Chloro-3-indoxyl nonanoate and monitoring the rate of formation of the salmon-colored product over time. The rate of this color formation is directly proportional to the rate of substrate hydrolysis. This can be quantified by stopping the reaction at various time points and measuring the absorbance of the solubilized dye at its specific maximum wavelength or by continuous monitoring with a spectrophotometer. By plotting the initial reaction rates against the substrate concentrations, a Michaelis-Menten curve can be generated, from which Kₘ and Vₘₐₓ are derived.

Table 2: Hypothetical Kinetic Data for a Carboxylesterase Using 6-Chloro-3-indoxyl Nonanoate

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µmol/min) |

| 10 | 0.45 |

| 20 | 0.75 |

| 40 | 1.11 |

| 80 | 1.50 |

| 160 | 1.80 |

| 320 | 2.00 |

This table presents a conceptual dataset illustrating how reaction velocity changes with substrate concentration. From such data, kinetic constants (e.g., Kₘ ≈ 45 µM, Vₘₐₓ ≈ 2.25 µmol/min) could be calculated using a Lineweaver-Burk or non-linear regression analysis.

Utility of 6-Chloro-3-indoxyl Nonanoate in the Study of Enzyme Inhibition Mechanisms

Understanding how different molecules inhibit enzyme activity is crucial for drug discovery and biochemical research. 6-Chloro-3-indoxyl nonanoate serves as an effective substrate in enzyme inhibition assays for carboxylesterases. In such an assay, the reaction rate is measured in the presence of a constant concentration of the substrate and varying concentrations of a potential inhibitor.

A decrease in the rate of salmon color formation indicates that the compound is inhibiting the enzyme. From this data, the half-maximal inhibitory concentration (IC₅₀)—the concentration of inhibitor required to reduce enzyme activity by 50%—can be determined. Furthermore, by analyzing how the kinetic parameters (Kₘ and Vₘₐₓ) change in the presence of the inhibitor, its mechanism of action (e.g., competitive, non-competitive, or uncompetitive) can be elucidated. For example, a competitive inhibitor would increase the apparent Kₘ without affecting Vₘₐₓ, as the inhibitor competes with the substrate for the enzyme's active site.

Table 3: Hypothetical Inhibition Data for a Carboxylesterase

| Inhibitor Concentration (nM) | % Enzyme Activity |

| 0.1 | 98.2 |

| 1 | 91.5 |

| 10 | 75.3 |

| 100 | 48.9 |

| 1000 | 15.6 |

| 10000 | 5.1 |

This table shows representative data from an inhibition assay using 6-Chloro-3-indoxyl nonanoate as the substrate. The IC₅₀ value for this hypothetical inhibitor would be determined to be approximately 100 nM.

Methodological Applications of 6 Chloro 3 Indoxyl Nonanoate in Academic Research

Development of Chromogenic Assays for Enzyme Activity Detection

Chromogenic substrates are instrumental in modern biochemical and microbiological research, providing a visual method for detecting and quantifying enzymatic reactions. cymitquimica.com 6-Chloro-3-indoxyl nonanoate (B1231133) belongs to the indoxyl family of substrates, which are known for producing insoluble colored precipitates upon enzymatic cleavage. researchgate.netgoogle.com This property makes it particularly suitable for assays where the localization of enzyme activity is important. biosynth.com

Principles of Qualitative and Quantitative Enzymatic Assays Utilizing 6-Chloro-3-indoxyl Nonanoate

The fundamental principle behind assays using 6-chloro-3-indoxyl nonanoate lies in the enzymatic hydrolysis of the nonanoate ester bond. This reaction is catalyzed by specific esterases. Upon cleavage, an unstable 6-chloro-3-indoxyl intermediate is released. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble, intensely colored indigo (B80030) dye. researchgate.net The formation of this colored precipitate serves as a direct visual indicator of enzyme activity.

Qualitative Assays: In a qualitative context, the presence of the colored product indicates the activity of the target enzyme. This is particularly useful in screening applications, such as identifying microbial colonies that possess the specific esterase. biosynth.com The intensity of the color can also provide a semi-quantitative estimation of the enzyme's activity level.

Quantitative Assays: While the insoluble nature of the resulting indigo dye presents challenges for direct solution-based quantification, methods have been developed to overcome this. nih.gov One approach involves solubilizing the colored precipitate, allowing for subsequent spectrophotometric measurement. nih.gov This enables the quantitative analysis of enzyme kinetics and the determination of enzyme concentration. nih.gov For instance, a method has been described for the quantitative analysis of alkaline phosphatase activity using a similar indoxyl phosphate (B84403) substrate, where the resulting indigo dye is reduced to a soluble, colored, and fluorescent compound. nih.gov

Integration of 6-Chloro-3-indoxyl Nonanoate in High-Throughput Screening Platforms

The visual and localized nature of the signal produced by 6-chloro-3-indoxyl nonanoate makes it amenable to high-throughput screening (HTS) platforms. HTS allows for the rapid testing of large numbers of samples, which is crucial in drug discovery and enzyme evolution studies.

The compound can be incorporated into multi-well plates where different microbial strains or enzyme variants are cultured. biosynth.com The development of color in specific wells allows for the rapid identification of positive hits. This approach is significantly more efficient than traditional methods that may require individual sample processing and analysis.

Microbiological Research Applications of 6-Chloro-3-indoxyl Nonanoate

In microbiology, the differentiation and identification of microbial species are paramount. Chromogenic media, which incorporate substrates like 6-chloro-3-indoxyl nonanoate, have revolutionized this process by providing a visual means of distinguishing between different microorganisms based on their unique enzymatic activities. biosynth.com

Differentiation and Identification of Microbial Species on Chromogenic Culture Media

Chromogenic agars are formulated with a mixture of nutrients and one or more chromogenic substrates. When a microorganism possessing the target enzyme grows on this medium, it metabolizes the substrate, leading to the formation of colored colonies. This allows for the direct visual identification of the target organism, often eliminating the need for further confirmatory tests.

Salmonella enterica is a significant foodborne pathogen responsible for salmonellosis. liverpool.ac.uk Rapid and accurate detection of this bacterium is crucial for public health. liverpool.ac.uk Research has demonstrated the utility of indoxyl-based substrates in developing novel chromogenic agars for the specific detection of Salmonella enterica. liverpool.ac.uk

One such development involves a chromogenic agar (B569324) for Salmonella esterase (CASE) that utilizes a related compound, 5-bromo-4-chloro-3-indolyl nonanoate (X-nonanoate), as the target chromogen. liverpool.ac.uk Salmonella species possess an esterase that cleaves this substrate, resulting in the formation of blue-green colonies. liverpool.ac.uk To enhance specificity, a masking chromogen is often included. For example, 3,4-cyclohexenoesculetin β-D-glucoside (CHE-glc) can be used to differentiate other Enterobacteriaceae that can also utilize the nonanoate substrate. liverpool.ac.uk These other bacteria often express β-D-glucosidase, which cleaves CHE-glc, producing black colonies and thus masking the blue-green color. liverpool.ac.uk

Table 1: Example of a Chromogenic Agar Formulation for Salmonella Detection

| Component | Function | Resulting Colony Appearance |

| 6-Chloro-3-indoxyl Nonanoate (or analogue) | Primary chromogenic substrate for Salmonella esterase | Blue-green colonies (Salmonella) |

| Masking Chromogen (e.g., CHE-glc) | Substrate for enzymes in non-target bacteria | Black or other colored colonies (non-Salmonella) |

| Selective Agents | Inhibit growth of non-target organisms | Growth of target bacteria is favored |

Assessment of Specific Microbial Enzymatic Profiles Using 6-Chloro-3-indoxyl Nonanoate

By incorporating 6-chloro-3-indoxyl nonanoate into a culture medium, researchers can screen for esterase activity within a mixed population of microbes. This information can be valuable for understanding the functional potential of the microbiota. For example, in the context of dry-aged beef, the enzymatic activities of surface microbes contribute significantly to flavor development. mdpi.com Assessing the esterase profiles of these microbial communities can provide insights into their role in the aging process.

Table 2: General Application of 6-Chloro-3-indoxyl Nonanoate in Microbial Enzymatic Profiling

| Research Area | Application | Information Gained |

| Food Microbiology | Screening for esterase-producing spoilage or beneficial organisms. | Understanding of microbial contributions to food quality and safety. |

| Environmental Microbiology | Characterizing the functional diversity of microbial communities in soil or water. | Insights into biogeochemical cycles and bioremediation potential. |

| Clinical Microbiology | Differentiating pathogenic bacteria based on specific enzyme activities. | Rapid identification of infectious agents. itwreagents.comanalisisavanzados.com |

Applications in Molecular Biology Research Techniques

Indoxyl-based substrates, including 6-chloro-3-indoxyl nonanoate, are valuable tools in molecular biology for detecting enzyme activities. The general principle involves the enzymatic hydrolysis of the indoxyl substrate, which then undergoes oxidation and dimerization to form an insoluble colored product, such as indigo. This reaction is often enhanced by an oxidizing agent.

In immunodetection techniques like immunohistochemistry, enzyme-labeled antibodies are commonly used. Alkaline phosphatase is a frequently employed enzyme label. researchgate.net Chromogenic substrates are crucial for visualizing the location of the target antigen within tissue sections. While the most widely cited indoxyl substrate for this purpose is 5-bromo-4-chloro-3-indoxyl phosphate (BCIP), which produces a blue/violet precipitate, derivatives that yield different colors are also available and valuable for multi-labeling studies. researchgate.netbiotium.com For instance, 5-bromo-6-chloro-3-indoxyl phosphate (Magenta-Phos) is used to generate a magenta-colored precipitate. gbiosciences.combiosynth.com The insoluble nature of the resulting dye makes these substrates well-suited for immunohistochemical assays. gbiosciences.com The choice of substrate can be tailored to the specific requirements of the experiment, such as the desired color of the final precipitate.

Similar to immunohistochemistry, Western blotting and ELISA often rely on enzyme-conjugated antibodies for detection. Alkaline phosphatase is a common enzyme label in these applications. researchgate.net Indoxyl phosphates, in conjunction with an oxidant like nitroblue tetrazolium (NBT), are widely used chromogenic substrates. biotium.com The enzymatic reaction leads to the formation of a colored precipitate on the blotting membrane or in the wells of an ELISA plate, allowing for the visualization of the protein of interest. biotium.combiosynth.com The use of different indoxyl derivatives can produce precipitates of various colors, such as the red precipitate from BCIP Red, which can be advantageous in certain experimental setups. biotium.com

Histochemical and Cytochemical Localization of Esterase Activity

Indoxyl esters, including 6-Chloro-3-indoxyl nonanoate, are effective chromogenic substrates for the histochemical and cytochemical localization of esterase activity. nih.gov The principle of this application relies on the enzymatic cleavage of the ester bond in the indoxyl substrate by esterases present in the tissue or cells. This releases the indoxyl moiety, which then undergoes oxidation to form an insoluble colored precipitate at the site of enzyme activity. researchgate.net

The selection of the indoxyl ester can influence the color and characteristics of the resulting precipitate. For instance, substrates like 5-bromo-4-chloro-3-indoxyl acetate (B1210297) are known to produce fine, well-localized dye particles. researchgate.net The nonanoate chain in 6-Chloro-3-indoxyl nonanoate makes it a substrate for certain esterases, and its cleavage leads to the formation of a colored product, allowing for the visualization of esterase activity within a biological sample. The use of an oxidizing agent, such as a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, can accelerate the formation of the insoluble dye. researchgate.net

Table 1: Examples of Indoxyl-Based Substrates in Enzyme Detection

| Substrate Name | Enzyme Detected | Application | Precipitate Color |

| 5-Bromo-4-chloro-3-indoxyl phosphate (BCIP) | Alkaline Phosphatase | Western Blotting, IHC | Blue/Violet |

| 5-Bromo-6-chloro-3-indoxyl phosphate (Magenta-Phos) | Alkaline Phosphatase | Immunohistochemistry | Magenta |

| BCIP Red | Alkaline Phosphatase | Western Blotting, IHC | Red |

| 5-Bromo-4-chloro-3-indoxyl acetate | Esterase | Histochemistry | Blue |

| 6-Chloro-3-indoxyl nonanoate | Esterase | Histochemistry | Colored |

| 5-Bromo-6-chloro-3-indoxyl-β-D-galactopyranoside | β-Galactosidase | Immunoblotting, IHC | Red |

This table provides a summary of various indoxyl-based substrates and their applications in detecting specific enzymes, resulting in precipitates of different colors.

Exploratory Applications in Environmental Science through Enzyme-Based Assays

The principles of enzyme-based assays using chromogenic substrates like 6-Chloro-3-indoxyl nonanoate have potential applications in environmental science. For instance, such assays can be adapted for the detection of specific enzymatic activities in environmental samples, which can serve as biomarkers for the presence of certain microorganisms or contaminants. The detection of esterase activity, for example, can be relevant in monitoring microbial populations in various environmental matrices. biosynth.com While direct research citing 6-Chloro-3-indoxyl nonanoate in environmental assays is not prevalent, the established use of similar indoxyl substrates in detecting microbial enzymes in culture media suggests its potential utility in this field. biosynth.combiosynth.com The development of robust and sensitive enzyme-based assays using substrates like 6-Chloro-3-indoxyl nonanoate could offer a valuable tool for environmental monitoring and assessment.

Advanced Research Perspectives and Future Trajectories for 6 Chloro 3 Indoxyl Nonanoate

Strategies for Enhancing Chromogenic Signal Intensity and Detection Sensitivity of 6-Chloro-3-indoxyl Nonanoate (B1231133) Reactions

The sensitivity of assays utilizing 6-chloro-3-indoxyl nonanoate is directly linked to the intensity of the chromogenic signal produced. Enhancing this signal is a key area of research for improving detection limits for low-abundance enzymes. Several strategies can be employed to amplify the signal and increase sensitivity.

Enzyme-Based Amplification Systems: One of the most effective methods for signal amplification involves increasing the number of enzyme molecules at the reaction site. origene.com The Avidin-Biotin Complex (ABC) method, for instance, uses the high affinity between streptavidin and biotin. origene.com In this system, a biotinylated secondary antibody binds to the primary antibody targeting the enzyme of interest. Then, a pre-formed complex of streptavidin and biotinylated enzyme (like horseradish peroxidase or alkaline phosphatase) is added. origene.com This creates a multilayered complex that localizes a high concentration of the enzyme, leading to a much stronger signal from the chromogenic substrate. origene.com

A more recent alternative is the polymer-based detection method. origene.com This technique utilizes an enzyme-labeled polymer backbone that can be conjugated to a secondary antibody. This approach avoids the use of biotin, which can be an advantage in tissues with high levels of endogenous biotin, and offers high sensitivity with potentially lower background staining. origene.com

Reaction Condition Optimization: The kinetics of the enzymatic reaction are highly dependent on environmental factors. Optimizing conditions such as pH and temperature is crucial for maximizing enzyme activity and, consequently, the rate of chromogenic product formation. ncsu.edu For esterases, the optimal pH and temperature can vary significantly, and empirical testing is necessary to determine the ideal conditions for a specific enzyme reacting with 6-chloro-3-indoxyl nonanoate. ncsu.edu Furthermore, adjusting the substrate concentration can also enhance the reaction rate, although high concentrations can sometimes lead to substrate inhibition. researchgate.net

Nanoparticle-Mediated Signal Enhancement: Nanotechnology offers powerful tools for signal amplification. Gold nanoparticles (AuNPs), for example, can be functionalized with antibodies and enzymes. nih.gov Their high surface-area-to-volume ratio allows a single nanoparticle to carry numerous enzyme molecules, dramatically increasing the signal at the target site. Another approach involves using the intrinsic enzyme-mimicking properties of certain nanoparticles, known as "nanozymes". mdpi.com These materials can catalyze chromogenic reactions themselves, offering a stable and cost-effective alternative to natural enzymes. mdpi.com For instance, some nanozymes exhibit peroxidase-like activity and can be used to catalyze the oxidation of chromogenic substrates. mdpi.com

Alternative Detection Chemistries and Readouts: The conventional detection of the indigo (B80030) dye formed from indoxyl substrates relies on its color. However, alternative chemical pathways can be exploited for enhanced sensitivity. The released indoxyl intermediate can be coupled with other reagents, such as diazonium salts or tetrazolium salts, to form different colored products like azo dyes or formazan (B1609692), respectively. nih.gov These alternative products may have higher molar absorptivity, leading to a more intense signal.

Furthermore, moving beyond simple colorimetric readouts can significantly improve sensitivity. The insoluble product of the enzymatic reaction can be detected using surface mass spectrometry techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). nih.gov This method treats the precipitate as a Mass Signal Enhancer (MSE), allowing for highly sensitive and quantitative detection, even enabling the discrimination of single-base mismatches in nucleic acid detection assays where the enzyme is used as a label. nih.gov

Below is an interactive data table summarizing strategies for enhancing chromogenic signals in assays using substrates like 6-chloro-3-indoxyl nonanoate.

| Strategy | Principle | Potential Advantages for 6-Chloro-3-indoxyl Nonanoate |

| Avidin-Biotin Complex (ABC) | Forms a multilayered complex of streptavidin and biotinylated enzyme, concentrating the enzyme at the target site. origene.com | Increases the effective concentration of the esterase, leading to more rapid and intense color development from the nonanoate substrate. |

| Polymer-Linked Detection | Uses an enzyme-conjugated polymer backbone bound to a secondary antibody, increasing the number of enzyme molecules per binding event. origene.com | Offers high sensitivity and reduced background compared to ABC methods, especially in tissues with endogenous biotin. |

| Reaction Optimization | Fine-tuning of pH, temperature, and substrate concentration to match the optimal kinetic parameters of the target esterase. ncsu.edu | Maximizes the catalytic efficiency of the esterase, ensuring the fastest possible conversion of 6-chloro-3-indoxyl nonanoate to its chromogenic product. |

| Nanoparticle Conjugation | Utilizes nanoparticles (e.g., gold nanoparticles) as scaffolds to carry a high density of enzyme molecules. nih.gov | Provides a significant amplification factor by delivering a large payload of esterase to the target location. |

| Alternative Coupling Reactions | Couples the liberated indoxyl molecule with diazonium or tetrazolium salts to produce intensely colored azo dyes or formazan precipitates. nih.gov | The resulting products may have superior optical properties (higher molar extinction coefficient) compared to the standard indigo dye. |

| Mass Spectrometry Detection | The insoluble indigo product is detected as a "Mass Signal Enhancer" (MSE) using surface mass spectrometry. nih.gov | Offers a highly sensitive and quantitative alternative to colorimetric detection, suitable for detecting very low levels of enzyme activity. |

Prospective Development of Novel Research-Oriented Diagnostic Tools Based on 6-Chloro-3-indoxyl Nonanoate

The enzymatic conversion of 6-chloro-3-indoxyl nonanoate into a visible product makes it a promising candidate for the development of novel diagnostic tools, particularly for point-of-care and rapid screening applications. The presence or activity of specific esterases can serve as a biomarker for various physiological or pathological conditions.

Point-of-Care Diagnostics: The simplicity of chromogenic assays is well-suited for resource-limited settings. Diagnostic devices like test strips or paper-based microfluidic systems could be impregnated with 6-chloro-3-indoxyl nonanoate. When a biological sample (e.g., urine, blood, or saliva) containing the target esterase is applied, a colored spot or line would develop, providing a simple, visual readout. For example, urinary leukocyte esterase activity is a key indicator of urinary tract infections, and a sensitive indoxyl-based substrate could be used to develop a rapid screening test. thermofisher.com Diagnostic strips for detecting acetate (B1210297) esterase activity in microorganisms like Moraxella (Branhamella) catarrhalis and Campylobacter species already utilize the hydrolysis of 3-indoxylacetate to produce a blue color, demonstrating the feasibility of this approach. nih.govresearchgate.net

High-Throughput Screening: In a research or clinical laboratory setting, 6-chloro-3-indoxyl nonanoate can be adapted for high-throughput screening (HTS) assays in microplate formats. This could be used for screening large numbers of samples for specific enzyme activity or for identifying inhibitors of a target esterase in drug discovery pipelines. The colorimetric signal can be quantified using a standard plate reader, allowing for rapid and automated analysis. The development of "universal" chromogenic substrates for lipases and esterases has shown that these molecules can be highly effective in detecting even dilute enzymes in crude samples, a valuable characteristic for HTS.

Histopathology and Cytology: In histopathology, the compound could be used to localize esterase activity within tissue sections, providing spatial information about cellular function or disease processes. For example, specific esterase expression patterns can be associated with different cell types or disease states. The insoluble nature of the resulting indigo dye ensures that the signal is well-localized to the site of enzyme activity, providing high-resolution staining. Indoxyl substrates have a long history of use in histochemistry for localizing a variety of hydrolases. nih.gov

The table below outlines potential diagnostic applications for 6-chloro-3-indoxyl nonanoate.

| Diagnostic Application | Target Enzyme/Biomarker | Sample Type | Principle of Detection |

| Urinary Tract Infection (UTI) Screening | Leukocyte Esterase | Urine | The presence of leukocyte esterase in urine cleaves the substrate, producing a color change indicative of infection. thermofisher.com |

| Microbial Identification | Specific Bacterial Esterases (e.g., Acetate Esterase) | Bacterial Culture | Colonies of specific microorganisms (e.g., M. catarrhalis) that express the target esterase will turn blue when the substrate is applied. nih.govresearchgate.net |

| Drug Discovery (Inhibitor Screening) | Target Esterase (e.g., Acetylcholinesterase) | Purified Enzyme/Cell Lysate | A decrease in color development in the presence of a test compound indicates inhibition of the target esterase. |

| Cellular and Tissue Staining | Non-specific or Specific Esterases | Tissue Sections, Cell Smears | Localizes enzyme activity within cells or tissues, providing insights into cellular function and pathology. nih.gov |

Computational and Theoretical Studies of Enzyme-Substrate Binding Interactions Involving 6-Chloro-3-indoxyl Nonanoate

Computational and theoretical chemistry provide powerful tools for understanding the molecular details of enzyme-substrate interactions. nih.gov These methods can elucidate the binding mechanisms, catalytic processes, and specificity of an enzyme for a substrate like 6-chloro-3-indoxyl nonanoate, guiding the design of improved substrates and more effective enzyme inhibitors.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a substrate when bound to the active site of an enzyme. researchgate.net For 6-chloro-3-indoxyl nonanoate, docking studies could be used to model its interaction with the active site of a target esterase. This would reveal key amino acid residues involved in binding the indoxyl core and the nonanoate chain. Understanding these interactions can help explain the substrate's specificity and provide a basis for designing new substrates with higher affinity or selectivity.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations provide a more dynamic picture of the enzyme-substrate complex over time. researchgate.net An MD simulation can track the movements of every atom in the system, revealing how the enzyme and substrate adapt to each other upon binding. These simulations can help assess the stability of the docked pose and identify conformational changes in the enzyme that are necessary for catalysis. For the reaction of 6-chloro-3-indoxyl nonanoate, MD simulations could model the entire process from initial binding to the release of the 6-chloro-indoxyl product.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction itself—the cleavage of the ester bond—a hybrid QM/MM approach is often employed. researchgate.net In this method, the chemically active region (the substrate and the key amino acid residues in the active site) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. researchgate.net This allows for the detailed study of bond breaking and formation, the calculation of reaction energy barriers, and the characterization of transition states. Such studies could provide fundamental insights into the catalytic mechanism of esterase action on 6-chloro-3-indoxyl nonanoate.

The following table summarizes the application of various computational methods to the study of 6-chloro-3-indoxyl nonanoate.

| Computational Method | Application to 6-Chloro-3-indoxyl Nonanoate | Information Gained |

| Molecular Docking | Predicting the binding pose of the substrate in the enzyme's active site. researchgate.net | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts), binding affinity scores, and the structural basis for substrate specificity. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the enzyme-substrate complex over time. researchgate.net | Stability of the binding pose, conformational changes in the enzyme and substrate upon binding, and the role of solvent molecules. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling the enzymatic reaction (ester bond cleavage) at an electronic level. researchgate.net | Detailed reaction mechanism, structure of the transition state, and calculation of the activation energy barrier for the reaction. |

Q & A

Q. What is the chemical structure of 6-Chloro-3-indoxyl nonanoate, and how is it synthesized for research applications?

6-Chloro-3-indoxyl nonanoate consists of a substituted indole moiety linked to a nonanoate (C9) ester. The indoxyl group (3-hydroxyindole) is modified with a chlorine atom at position 6, and the hydroxyl group at position 3 is esterified with nonanoic acid. Synthesis typically involves coupling 6-chloro-3-indoxyl derivatives with activated nonanoic acid (e.g., nonanoyl chloride) under anhydrous conditions, followed by purification via column chromatography . Key structural details include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀ClNO₃ |

| Molecular Weight | ~329.8 g/mol |

| Key Functional Groups | Chlorinated indole, ester linkage |

Q. How is 6-Chloro-3-indoxyl nonanoate employed as a chromogenic substrate in enzymatic assays?

This compound serves as a substrate for esterases, lipases, and other hydrolytic enzymes. Upon enzymatic cleavage of the ester bond, the indoxyl group is released and oxidatively dimerizes to form an insoluble blue or magenta precipitate (indigo derivatives). This property is exploited in:

- Microbiology : Detecting microbial esterase activity in environmental samples (e.g., E. coli identification) .

- Cell Biology : Visualizing enzyme activity in genetically modified organisms via β-glucuronidase reporter systems .

- Protocol : Incubate the substrate with the enzyme source at 37°C, monitor precipitation kinetics, and quantify using spectrophotometry or microscopy .

Advanced Research Questions

Q. What experimental parameters must be optimized when using 6-Chloro-3-indoxyl nonanoate in esterase activity assays?

Critical factors include:

- Substrate Concentration : Titrate between 0.1–1.0 mM to avoid substrate inhibition or insufficient signal .

- pH and Temperature : Adjust to match the enzyme’s optimal activity range (e.g., pH 7.0–8.5 for bacterial esterases) .

- Controls : Include negative controls (heat-inactivated enzyme) and positive controls (known esterase sources) to validate specificity .

- Detection Sensitivity : Use fluorometric or colorimetric detection for low-abundance enzymes, as visual precipitation may lack resolution .

Q. How can researchers resolve discrepancies in chromogenic signal intensity across experimental replicates?

Inconsistent signals may arise from:

- Enzyme Source Variability : Different enzyme isoforms (e.g., microbial vs. mammalian esterases) exhibit distinct hydrolysis rates .

- Oxidative Conditions : Ensure uniform oxygen availability, as indoxyl dimerization requires atmospheric O₂. Anaerobic environments may yield false negatives .

- Interfering Compounds : Nonanoate derivatives (e.g., decanoate, dodecanoate) in biological samples can compete for enzyme binding, requiring purification steps .

Q. What are the advantages of 6-Chloro-3-indoxyl nonanoate over other indoxyl esters in isoform-specific enzyme studies?

- Chain Length Specificity : Nonanoate (C9) targets enzymes with medium-chain substrate preferences, distinguishing them from short-chain (e.g., caprylate, C8) or long-chain (e.g., palmitate, C16) substrates .

- Chlorine Substituent : The 6-chloro group enhances electron withdrawal, accelerating indoxyl oxidation and improving signal clarity compared to non-halogenated analogs .

- Comparative Data : Pairing with 5-Bromo-6-Chloro-3-indoxyl derivatives () allows multiplexed assays for parallel detection of multiple enzymes.

Data Contradiction Analysis

Q. How should researchers interpret conflicting results when using 6-Chloro-3-indoxyl nonanoate in C. elegans chemosensation studies?

In C. elegans, nonanoate can trigger avoidance behavior via chemosensory receptors (e.g., SRB-6) . If substrate hydrolysis interferes with behavioral assays:

- Control Experiments : Compare wild-type and receptor-deficient strains to isolate enzymatic vs. sensory effects.

- Dose-Response Analysis : Test substrate concentrations below the avoidance threshold (e.g., <0.5 mM) .

- Alternative Substrates : Use non-metabolizable analogs (e.g., methyl esters) to decouple enzymatic and sensory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.